N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H12N6O6 and its molecular weight is 396.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates multiple heterocyclic moieties, which are known to enhance biological activity. The presence of the furan and pyrazole rings contributes to its pharmacological potential.
1. Antimicrobial Activity
Recent studies have highlighted the compound's broad-spectrum antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 2.50 to 20 µg/mL. Notably, it has been reported to inhibit E. coli DNA gyrase B with an IC50 value of 9.80 µM, comparable to established antibiotics like ciprofloxacin .
Microbial Strain | MIC (µg/mL) | Activity |
---|---|---|
E. coli | 9.80 | Inhibition of DNA gyrase B |
Staphylococcus aureus | 10.00 | Moderate inhibition |
Candida albicans | 15.00 | Effective antifungal |
2. Antioxidant Activity
The compound exhibits significant antioxidant properties, demonstrated through DPPH scavenging assays. The scavenging percentages for selected derivatives range from 84.16% to 90.52%, indicating a strong capacity to neutralize free radicals .
Compound | DPPH Scavenging (%) |
---|---|
Compound 1 | 84.16 |
Compound 2 | 86.42 |
Compound 3 | 90.52 |
3. Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties, with HRBC membrane stabilization percentages ranging from 86.70% to 99.25%. This suggests a potential application in treating inflammatory conditions .
4. Cytotoxicity
The cytotoxic effects of the compound were evaluated against various cancer cell lines, revealing promising results with IC50 values indicating moderate to high antiproliferative activity .
Cell Line | IC50 (µM) |
---|---|
Human colon adenocarcinoma | 163.3 |
Breast cancer | 170 |
Ovarian cancer | 86.2 |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected animal models, supporting its potential as a new therapeutic agent against resistant strains.
- Cytotoxicity in Cancer Models : In xenograft models, treatment with this compound resulted in reduced tumor growth and improved survival rates compared to controls.
Properties
CAS No. |
1209895-87-3 |
---|---|
Molecular Formula |
C17H12N6O6 |
Molecular Weight |
396.319 |
IUPAC Name |
N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N6O6/c1-9-7-14(24)20-17(18-9)22-13(8-10(21-22)11-3-2-6-28-11)19-16(25)12-4-5-15(29-12)23(26)27/h2-8H,1H3,(H,19,25)(H,18,20,24) |
InChI Key |
DKAIPDWTPIDEHF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.